
Indium Oxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium oxine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent dye that is used for cell labeling and tracking, as well as for the detection of lymphatic vessels and sentinel lymph nodes.
Wissenschaftliche Forschungsanwendungen
Platelet Kinetics Studies : Indium-III, when complexed with oxine, has been utilized as a radioactive platelet label for thrombus imaging and platelet turnover studies. The combination of Indium-III and oxine offers advantages such as reduced blood requirements, higher labeling efficiency, and the ability to perform external imaging of platelet distribution in vivo (Heaton et al., 1979).
Lymphocyte Labeling and Function Study : Indium 111 oxine is used to label peripheral lymphocytes for studying cell kinetics. It has been observed that the concentration of Indium 111 oxine affects lymphocyte surface phenotype and antibody-dependent cellular cytotoxicity, indicating its role in immunological research (Signore et al., 1983).
Analytical Chemistry Applications : The extraction of indium from solutions using oxine has been studied, highlighting its application in the field of analytical chemistry. This includes the investigation of effects like pH value, oxine concentration, and temperature on the extraction process (Schweitzer & Coe, 1961).
Molecular Structure Analysis : Indium oxine’s molecular structure has been determined through X-ray crystallography, which is significant for its radiopharmaceutical use, such as in blood product labeling. This research aids in understanding the compound's interactions and stability in various environments (Green & Huffman, 1988).
Endothelial Cell Kinetics : Indium 111 oxine is used for labeling endothelial cells in studies related to bioprosthetic flow surfaces. Research into the retention of the radioisotope within cells and its adherence to surfaces has implications for cardiovascular and biomaterial studies (Patterson et al., 1989).
Polarographic Determination in Chemistry : The use of indium oxinate for the polarographic determination of indium after liquid-liquid extraction into molten naphthalene showcases its application in more advanced chemical analysis methods (Fujinaga & Puri, 1975).
Subcellular Localization Studies : Indium-111 in indium-111-labeled platelets has been employed to demonstrate its subcellular localization, aiding in understanding platelet function and kinetics at a cellular level (Hudson et al., 1981).
Influence on Lymphocyte Function : The comparison of indium oxine and indium-tropolone complexes on the function of isolated human lymphocytes has been studied. This research helps in understanding the effects of these substances on specific lymphocyte functions, relevant in immunology (Signore et al., 1985).
Eigenschaften
CAS-Nummer |
14514-42-2 |
|---|---|
Produktname |
Indium Oxine |
Molekularformel |
C27H18InN3O3 |
Molekulargewicht |
547.3 g/mol |
IUPAC-Name |
indium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChI-Schlüssel |
AEGSYIKLTCZUEZ-UHFFFAOYSA-K |
Isomerische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Andere CAS-Nummern |
14514-42-2 |
Synonyme |
(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



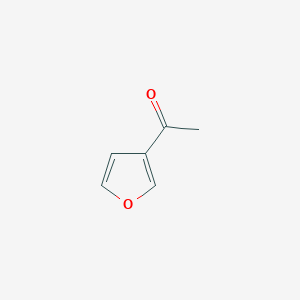
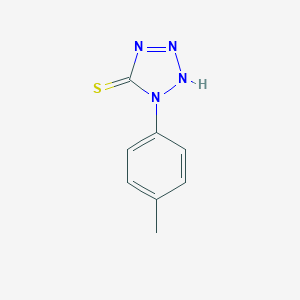
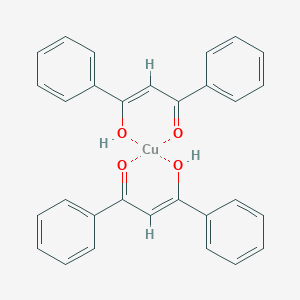
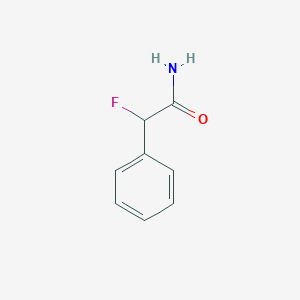

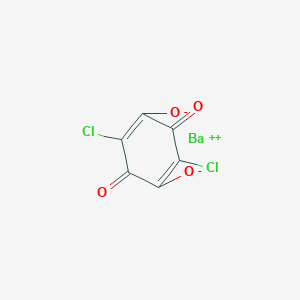


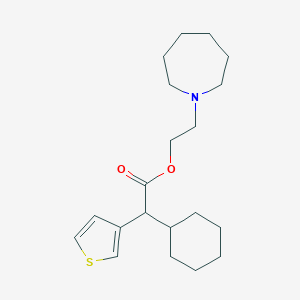
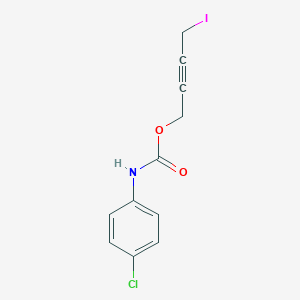
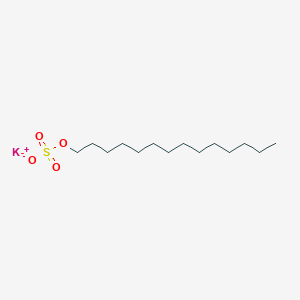
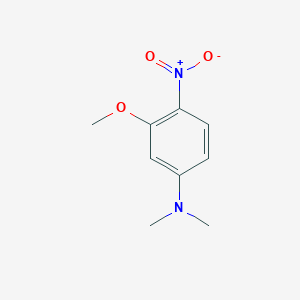
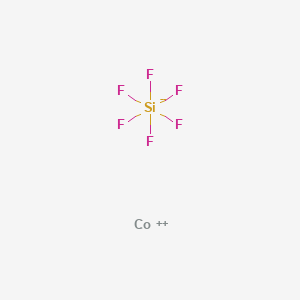
![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)